molecular formula C29H23N3O B12221092 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide CAS No. 7047-07-6

2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide

Cat. No.: B12221092
CAS No.: 7047-07-6
M. Wt: 429.5 g/mol
InChI Key: XZHJBLCQKAQREB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide typically involves the condensation of 2,3-diphenylquinoxaline with 1-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylquinoxaline: A precursor in the synthesis of 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide.

    Quinoxaline-2-carboxamide: Another quinoxaline derivative with similar biological activities.

    N-Phenylquinoxaline:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

7047-07-6

Molecular Formula

C29H23N3O

Molecular Weight

429.5 g/mol

IUPAC Name

2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide

InChI

InChI=1S/C29H23N3O/c1-20(21-11-5-2-6-12-21)30-29(33)24-17-18-25-26(19-24)32-28(23-15-9-4-10-16-23)27(31-25)22-13-7-3-8-14-22/h2-20H,1H3,(H,30,33)

InChI Key

XZHJBLCQKAQREB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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